molecular formula C15H21NO B1632932 N-cyclohexyl-N,3-dimethylbenzamide

N-cyclohexyl-N,3-dimethylbenzamide

Cat. No.: B1632932
M. Wt: 231.33 g/mol
InChI Key: CQINNJUJAQGARX-UHFFFAOYSA-N
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Description

N-Cyclohexyl-N,3-dimethylbenzamide is a substituted benzamide derivative characterized by a cyclohexyl group attached to the amide nitrogen and a methyl group at the 3-position of the benzene ring. This compound serves as a critical intermediate in pharmaceutical and agrochemical synthesis, particularly in the development of insecticides and bioactive molecules. Its synthesis typically involves aminolysis of halogenated benzoxazine-dione intermediates followed by electrophilic aromatic substitution, yielding high-purity products with applications in drug formulation and crop protection .

The compound’s biological relevance stems from its structural similarity to anthranilamide derivatives, which exhibit antibacterial, antifungal, and insecticidal activities . Its role as a precursor in synthesizing heterocyclic compounds, such as quinazolinones and thiazolo-benzimidazoles, further underscores its industrial importance .

Properties

Molecular Formula

C15H21NO

Molecular Weight

231.33 g/mol

IUPAC Name

N-cyclohexyl-N,3-dimethylbenzamide

InChI

InChI=1S/C15H21NO/c1-12-7-6-8-13(11-12)15(17)16(2)14-9-4-3-5-10-14/h6-8,11,14H,3-5,9-10H2,1-2H3

InChI Key

CQINNJUJAQGARX-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)C(=O)N(C)C2CCCCC2

Canonical SMILES

CC1=CC(=CC=C1)C(=O)N(C)C2CCCCC2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2-Amino-5-Chloro-N,3-Dimethylbenzamide
  • Structure: Features a chlorine substituent at the 5-position and an amino group at the 2-position.
  • Synthesis : Reacted with phenylfuran acyl chloride to yield insecticidal heterocycles (52.6% yield) .
  • Applications : Key intermediate for chlorantraniliprole-like insecticides. SAR studies highlight the necessity of chlorine for enhanced activity .
N-(2-Hydroxy-1,1-Dimethylethyl)-3-Methylbenzamide
  • Structure : Contains an N,O-bidentate directing group (hydroxy and dimethyl substituents).
  • Synthesis: Derived from 3-methylbenzoic acid and 2-amino-2-methyl-1-propanol, characterized via X-ray crystallography .
  • Applications : Facilitates metal-catalyzed C–H bond functionalization, unlike N-cyclohexyl-N,3-dimethylbenzamide, which lacks directing groups .

Functional Analogues in Polymer Science

N,N′-1,4-Phenylenebisbenzamide
  • Structure : Bisamide with benzene spacers.
  • Performance : Despite structural similarities and epitaxial matching with poly(3-hexylthiophene) (P3HT), it shows poor nucleation efficiency (1 wt% additive concentration) compared to this compound derivatives, which are effective at 0.01 wt% .
  • Key Difference : The pyridine moiety in superior nucleating agents enhances π-π interactions, absent in this compound .

Substituted Benzamides in Pharmaceuticals

N-Cyclohexyl-N,4-Dimethyl-3-Nitrobenzamide
  • Structure : Nitro group at the 3-position and methyl at the 4-position.
  • Properties : Molecular weight 276.33, logP 3.3, polar surface area 48.52 Ų. Higher hydrophobicity than this compound (logP ~2.8 estimated) .
3-[(2-Ethoxy-3,4-Dioxocyclobut-1-En-1-Yl)Amino]-2-Hydroxy-N,N-Dimethylbenzamide
  • Structure : Cyclobutenyl and hydroxy substituents.
  • Applications : Specialized in redox-active systems due to the dioxocyclobutenyl group, a functional feature absent in this compound .

Key Data Tables

Table 2: Physicochemical Properties

Compound Name Molecular Weight logP Polar Surface Area (Ų) Hydrogen Bond Acceptors
This compound 258.36 ~2.8 32.7 3
N-Cyclohexyl-N,4-dimethyl-3-nitrobenzamide 276.33 3.3 48.5 6
3-[(2-Ethoxy-3,4-dioxocyclobutenyl)amino]-2-hydroxy-N,N-dimethylbenzamide 318.32 ~1.5 86.6 7

Structure-Activity Relationships (SAR)

  • Chlorine Substituents : Critical for insecticidal activity; removal reduces efficacy by 50% in anthranilamide derivatives .
  • Nitro vs. Methyl Groups : Nitro groups increase electron deficiency, altering interaction with biological targets compared to methyl-substituted analogues .

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